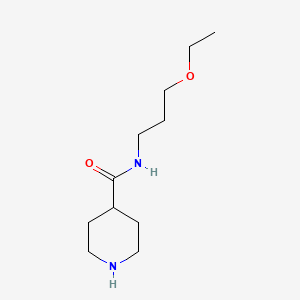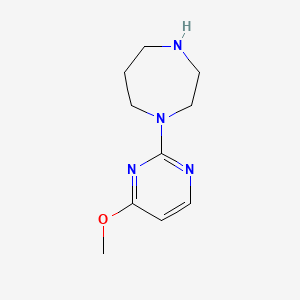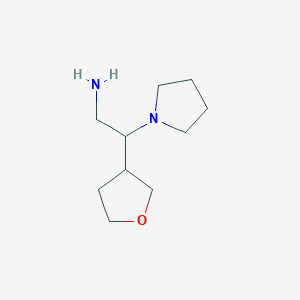
3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available specifically about this compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It likely contains a naphthalene moiety, a tetrahydroquinazoline ring with two carbonyl groups at positions 2 and 4, and a carboxylic acid group at position 7 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of 3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic Acid Applications
The compound 3-(naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a complex molecule that may have various applications in scientific research. Below is a detailed analysis of potential unique applications, each within its own field.
Antimicrobial Agent Development: Organoselenium compounds, which share a structural resemblance to the compound , have been identified as potential antibacterial and antifungal agents . The naphthalene moiety present in these compounds contributes to their bioactivity, suggesting that our compound could be synthesized and tested for similar properties.
Organic Synthesis Reagent: The related (naphthalen-1-yl-selenyl)acetic acid derivatives have been utilized in organic synthesis . The structural complexity and reactivity of the naphthalene ring in our compound could make it a valuable reagent in synthesizing novel organic molecules.
Antioxidant Properties Exploration: Naphthalene derivatives have displayed antioxidant properties . The compound could be explored for its ability to neutralize free radicals, which is valuable in preventing oxidative stress-related diseases.
Cytotoxicity Studies for Cancer Research: The cytotoxic effects of naphthalene derivatives make them candidates for cancer research . The compound could be used to study its effects on cancer cells, potentially leading to the development of new anticancer drugs.
Anti-inflammatory Drug Research: Naphthalene derivatives have also shown anti-inflammatory activities . This compound could be investigated for its efficacy in reducing inflammation, which is a common pathway in many chronic diseases.
Anti-protozoal Activity Investigation: Given the anti-protozoal activity of some naphthalene derivatives , this compound could be researched for potential treatments against protozoal infections.
Lead Compound in Fungicide Development: The structure of our compound is similar to that of N-(naphthalen-1-yl) phenazine-1-carboxamide , which has been studied as a novel fungicide . This suggests that our compound could serve as a lead compound in developing new fungicides.
Anti-platelet Aggregation Studies: Naphthalene derivatives have been associated with anti-platelet aggregation effects . Research into this compound could provide insights into new treatments for preventing blood clots.
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-naphthalen-1-yl-2,4-dioxo-1H-quinazoline-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-17-14-9-8-12(18(23)24)10-15(14)20-19(25)21(17)16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXDUEQKPKJEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=C(C=C(C=C4)C(=O)O)NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Naphthalen-1-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]ethan-1-amine](/img/structure/B6142609.png)

![[4-(pyridin-2-ylmethoxy)phenyl]methanamine](/img/structure/B6142629.png)
![{2-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]phenyl}methanamine](/img/structure/B6142648.png)

![[3-(morpholine-4-carbonyl)phenyl]methanamine](/img/structure/B6142671.png)

![2-[4-(3-oxobutyl)phenoxy]propanoic acid](/img/structure/B6142679.png)

![3-amino-N-{1-azabicyclo[2.2.2]octan-3-yl}benzene-1-sulfonamide](/img/structure/B6142694.png)


![1-[2-(4-bromophenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B6142711.png)
![[4-(1H-1,3-benzodiazol-1-ylmethyl)phenyl]methanamine](/img/structure/B6142719.png)